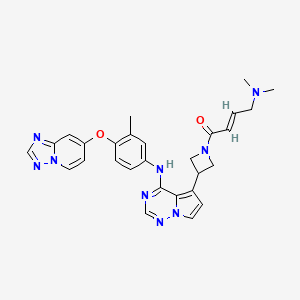![molecular formula C6H4N2OS B12362293 4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
4aH-thieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The unique structure of Thieno[3,2-d]pyrimidin-4(3H)-one imparts it with a range of biological activities, making it a valuable scaffold for the development of therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with formamide or formic acid under reflux conditions to yield the desired product . Another approach includes the use of substituted thiophenes and amidines, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for Thieno[3,2-d]pyrimidin-4(3H)-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and utilizing green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives reacting with nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Thieno[3,2-d]pyrimidin-4(3H)-one, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Thieno[3,2-d]pyrimidin-4(3H)-one varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, certain derivatives have been shown to inhibit the enzyme EZH2, which is involved in the regulation of gene expression . The molecular targets and pathways involved typically include interactions with nucleic acids, proteins, and cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Another isomer with similar biological activities but different structural properties.
Thieno[3,2-b]pyridine: A related compound with a pyridine ring instead of a pyrimidine ring, exhibiting distinct chemical reactivity.
Pyrido[3,2-d]pyrimidin-4(3H)-one: A compound with a fused pyridine and pyrimidine ring system, used in similar research applications.
Uniqueness
Thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a versatile scaffold for drug development and other scientific applications .
Propiedades
Fórmula molecular |
C6H4N2OS |
|---|---|
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3,5H |
Clave InChI |
KCVIYZMWIQLHQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2C1=NC=NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12362210.png)
![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
![(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362218.png)






![7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-6-fluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B12362266.png)

![1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B12362281.png)

![1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12362294.png)
